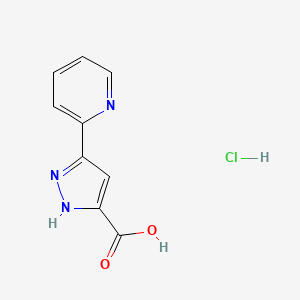

3-(Pyridin-2-yl)-1H-pyrazole-5-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

3-pyridin-2-yl-1H-pyrazole-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2.ClH/c13-9(14)8-5-7(11-12-8)6-3-1-2-4-10-6;/h1-5H,(H,11,12)(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFMKIALFYQDOPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NNC(=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Scientific Research Applications

3-(Pyridin-2-yl)-1H-pyrazole-5-carboxylic acid hydrochloride has several notable applications:

Chemistry

- Intermediate in Synthesis : It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of novel compounds.

Biology

- Anticancer Activity : Studies indicate that compounds containing the pyrazole structure can inhibit the growth of various cancer cell lines, including lung, colorectal, and breast cancer cells. For instance, it has shown significant antiproliferative effects on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines.

- Antimicrobial Properties : The compound exhibits potential as an antimicrobial agent against various pathogens, including Staphylococcus aureus and Escherichia coli, often showing dose-dependent effects.

- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Medicine

- Pharmaceutical Development : It is utilized in the design of drugs targeting various diseases due to its ability to interact with specific molecular targets.

Industry

- Agrochemicals Production : The compound is also employed in producing agrochemicals and other industrial chemicals.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating various pyrazole derivatives for their anticancer and antimicrobial activities:

- Antitumor Activity : A series of pyrazole compounds were synthesized and evaluated for their cytotoxicity against A549 (lung cancer) cell lines, showing promising results with IC50 values indicating significant growth inhibition.

- Antimicrobial Screening : In vitro assays demonstrated that certain derivatives exhibited strong antimicrobial activity against resistant strains, highlighting their potential as therapeutic agents.

Mechanism of Action

The mechanism by which 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(Pyridin-2-yl)-1H-pyrazole-5-carboxylic acid hydrochloride with structurally related pyrazole-carboxylic acid derivatives, highlighting key differences in substituents, molecular properties, and applications.

Table 1: Structural and Functional Comparison of Pyrazole-Carboxylic Acid Derivatives

Detailed Analysis

Substituent Effects on Reactivity and Stability

- Chlorine Substituents (e.g., 3-Chloro-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid) : The presence of chlorine atoms on both the pyridine and pyrazole rings (as in ) increases electronegativity and oxidative stability, making such compounds suitable for agrochemical applications. However, chlorine may reduce solubility in aqueous media compared to the hydrochloride salt of the parent compound.

- Trifluoromethyl (CF3) Groups (e.g., Compounds from ) : The CF3 group enhances lipophilicity and metabolic stability, which is advantageous in drug design for improving membrane permeability and bioavailability. For instance, 1-(Pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid hydrochloride () is explored in antiviral research due to its balanced solubility and lipophilicity.

Positional Isomerism and Functional Group Orientation The position of the carboxylic acid group on the pyrazole ring (C4 vs. C5) significantly impacts intermolecular interactions.

Applications in Medicinal Chemistry

- The hydrochloride salt of the target compound is often preferred in fragment-based drug discovery (e.g., coupling with indole derivatives as seen in ) due to its improved solubility. In contrast, CF3-substituted analogs () are prioritized in lead optimization for their pharmacokinetic advantages.

Research Findings and Limitations

- Synthetic Accessibility : The target compound and its analogs are typically synthesized via nucleophilic substitution or coupling reactions (e.g., using EDC/HOBt in DMF as in ). Yields vary significantly depending on substituents; CF3-containing derivatives often require harsh conditions, lowering yields compared to simpler analogs.

Biological Activity

3-(Pyridin-2-yl)-1H-pyrazole-5-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 225.63 g/mol. It features a pyrazole ring substituted with a pyridine moiety, which enhances its reactivity and biological interactions. The unique positioning of the carboxylic acid group on the pyrazole ring is crucial for its biological activity.

Synthesis

The synthesis of 3-(Pyridin-2-yl)-1H-pyrazole-5-carboxylic acid hydrochloride typically involves:

- Formation of Hydrazone Intermediate : Reacting picolinic acid with hydrazine hydrate.

- Cyclization : The intermediate is cyclized under acidic conditions to form the pyrazole ring.

- Purification : The crude product is purified through recrystallization or column chromatography.

This method allows for high purity and yield, making it suitable for further research applications .

Biological Activities

3-(Pyridin-2-yl)-1H-pyrazole-5-carboxylic acid hydrochloride exhibits a range of biological activities:

- Anticancer Activity : Studies have shown that compounds containing the pyrazole structure can inhibit the growth of various cancer cell lines, including lung, colorectal, and breast cancer cells. For instance, it has demonstrated significant antiproliferative effects on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines .

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against various pathogens. Its derivatives have been tested for activity against bacteria such as Staphylococcus aureus and Escherichia coli, often exhibiting dose-dependent effects .

- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

The exact mechanisms by which 3-(Pyridin-2-yl)-1H-pyrazole-5-carboxylic acid hydrochloride exerts its biological effects involve interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or inflammation.

- Receptor Modulation : It can bind to receptors that regulate cell growth and survival, leading to altered cellular responses.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid | C9H7N3O2 | Different carboxyl position; potential different activity |

| 4-Pyridinyl-pyrazole derivatives | Varies | Variations in substitution patterns affect biological properties |

| 1H-Pyrazole derivatives | Varies | Broader class with diverse biological activities |

The distinct structural features of 3-(Pyridin-2-yl)-1H-pyrazole-5-carboxylic acid hydrochloride contribute to its unique interaction profile compared to other pyrazole derivatives .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various pyrazole derivatives for their anticancer and antimicrobial activities. For example:

- Antitumor Activity : A series of pyrazole compounds were synthesized and evaluated for their cytotoxicity against A549 (lung cancer) cell lines, showing promising results with IC50 values indicating significant growth inhibition .

- Antimicrobial Screening : In vitro assays demonstrated that certain derivatives exhibited strong antimicrobial activity against resistant strains, highlighting their potential as therapeutic agents .

Q & A

Q. What are the recommended synthetic routes for 3-(Pyridin-2-yl)-1H-pyrazole-5-carboxylic acid hydrochloride?

Methodological Answer: A common approach involves nucleophilic substitution reactions. For example, pyrazole-carboxylic acid derivatives can be synthesized by reacting 1-aryl-5-chloro-pyrazole precursors with phenols or heterocyclic amines under basic conditions (e.g., K₂CO₃) . Crystallographic data (e.g., single-crystal X-ray diffraction) should be used to confirm the structure, as demonstrated in related pyrazole-carboxylic acid compounds .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- X-ray Diffraction (XRD): Essential for determining crystal structure and confirming substituent positions, as shown in structurally similar pyrazole derivatives .

- NMR Spectroscopy: ¹H/¹³C NMR and 2D techniques (e.g., COSY, HSQC) resolve proton environments and verify regiochemistry.

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and purity.

- IR Spectroscopy: Identifies functional groups (e.g., carboxylic acid O–H stretches).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Methodological Answer: Employ Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst ratio). For instance, fractional factorial designs minimize experimental runs while identifying critical factors, as applied in pyrazole synthesis optimization . Computational tools (e.g., quantum chemical calculations) can predict reaction pathways, reducing trial-and-error approaches .

Q. How should researchers resolve contradictions in spectral or crystallographic data?

Methodological Answer:

- Cross-validation: Compare XRD data with computational models (e.g., density functional theory (DFT)-optimized geometries) to validate bond lengths/angles .

- Multi-technique analysis: Combine NMR, IR, and MS to reconcile discrepancies (e.g., tautomeric forms or hydration states).

- Replicate experiments: Ensure reproducibility under controlled conditions (e.g., anhydrous synthesis to avoid hydrate formation).

Q. What computational methods are effective for reaction mechanism elucidation?

Methodological Answer:

- Reaction Path Search Algorithms: Tools like the Artificial Force Induced Reaction (AFIR) method map intermediates and transition states .

- Kinetic Modeling: Use software (e.g., Gaussian, ORCA) to calculate activation energies and simulate reaction profiles.

- Docking Studies: If investigating bioactivity, molecular docking can predict interactions with enzyme targets .

Q. How can the stability of this compound under varying pH or temperature be assessed?

Methodological Answer:

- Accelerated Stability Testing: Use HPLC to monitor degradation under stress conditions (e.g., 40°C/75% RH for 4 weeks).

- pH-Dependent Solubility Studies: Titrate the compound in buffered solutions and analyze via UV-Vis spectroscopy.

- Thermogravimetric Analysis (TGA): Determine thermal decomposition profiles .

Q. What strategies mitigate challenges in purification?

Methodological Answer:

- Recrystallization: Optimize solvent polarity (e.g., ethanol/water mixtures) based on solubility data.

- Chromatography: Use reverse-phase HPLC with C18 columns for high-purity isolation.

- Salt Formation: Convert the free acid to a hydrochloride salt for improved crystallinity, as seen in analogous compounds .

Q. How do substituents on the pyridine or pyrazole rings influence reactivity?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs): Pyridine’s nitrogen atoms direct electrophilic substitution. Substituents like halogens alter reaction kinetics (e.g., slower nucleophilic attack) .

- Steric Effects: Bulky groups at the 3-position of pyrazole may hinder cyclization; computational steric maps can guide design .

Q. What methodologies assess the compound’s biological activity?

Methodological Answer:

- Enzyme Inhibition Assays: Test against target enzymes (e.g., kinases) using fluorescence-based assays.

- In Vitro Cytotoxicity: Screen in cancer cell lines (e.g., MTT assay) with IC₅₀ determination.

- Molecular Dynamics Simulations: Predict binding modes and residence times .

Q. How can researchers design efficient scale-up protocols?

Methodological Answer:

- Process Intensification: Use microreactors for exothermic reactions to improve heat transfer.

- Flow Chemistry: Continuous flow systems enhance reproducibility and reduce batch variability .

- Green Chemistry Metrics: Track atom economy and E-factor during optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.